molecular formula C27H39FSi3Sn B14315213 {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] CAS No. 113612-76-3

{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]

Cat. No.: B14315213
CAS No.: 113612-76-3
M. Wt: 585.6 g/mol
InChI Key: KDYQSUMOLQAUMA-UHFFFAOYSA-M
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Description

{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is a complex organometallic compound that features a unique combination of tin, silicon, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] typically involves the reaction of dimethyl(phenyl)silane with a fluorinated tin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to stabilize the reactive species.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final assembly of the target molecule. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can lead to the formation of various organosilicon compounds.

Scientific Research Applications

{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] has several scientific research applications, including:

    Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.

    Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.

    Organic Synthesis: It is used in the synthesis of complex organic molecules, providing a versatile building block for constructing diverse chemical structures.

    Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical research.

Mechanism of Action

The mechanism of action of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] involves its ability to coordinate with various substrates and facilitate chemical transformations. The tin and silicon atoms in the compound can form stable complexes with other molecules, enabling the activation of specific chemical bonds. This coordination chemistry is crucial for its catalytic activity and reactivity in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • {[Chloro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
  • {[Bromo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
  • {[Iodo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]

Uniqueness

{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the stability of the compound and influence its interactions with other molecules, making it a valuable compound for specific applications in materials science and catalysis.

Properties

CAS No.

113612-76-3

Molecular Formula

C27H39FSi3Sn

Molecular Weight

585.6 g/mol

IUPAC Name

[bis[dimethyl(phenyl)silyl]-[fluoro(dimethyl)stannyl]methyl]-dimethyl-phenylsilane

InChI

InChI=1S/C25H33Si3.2CH3.FH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

KDYQSUMOLQAUMA-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)F

Origin of Product

United States

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